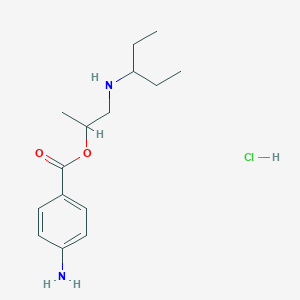

2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride

Description

2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a pentan-3-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.

Properties

CAS No. |

69781-40-4 |

|---|---|

Molecular Formula |

C15H25ClN2O2 |

Molecular Weight |

300.82 g/mol |

IUPAC Name |

1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,4-5,10,16H2,1-3H3;1H |

InChI Key |

JMBNWBYBTWTKRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide and pentan-3-ylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the aminobenzoyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the propyl-pentan-3-ylazanium chloride moiety.

Propylene oxide: A precursor in the synthesis but lacks the aminobenzoyl group.

Pentan-3-ylamine: Contains the pentan-3-yl group but lacks the aminobenzoyl and chloride components.

Uniqueness

2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

The compound 2-(4-Aminobenzoyl)oxypropyl-pentan-3-ylazanium chloride is a quaternary ammonium salt with potential applications in various biological contexts, particularly in cancer biology and antimicrobial activity. This article aims to explore its biological activity, including mechanisms of action, efficacy against specific pathogens, and its role in therapeutic formulations.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an amine group, which is critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi. The compound acts by disrupting microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound has significant potential as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant strains.

Cancer Cell Inhibition

In the context of cancer biology, this compound has been investigated for its ability to inhibit tumor growth. A study conducted by Xianghong Kuang et al. demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Caspase Activation : The compound triggers intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and subsequent cell death.

Case Studies

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Antimicrobial Efficacy Against Biofilms : The compound was tested against biofilm-forming bacteria, showing a reduction in biofilm mass by over 70% at MIC concentrations.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents certain cytotoxic effects at higher concentrations. The therapeutic index remains a critical factor for its application in clinical settings.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.